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Abstract
PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective

inverse agonist of the ghrelin receptor (GHSR1a).[1][2] The discovery of PF-6870961 arose

from a phase 1b human clinical study of its parent compound, which was under investigation

for the treatment of alcohol use disorder (AUD).[1][3][4] This guide provides a comprehensive

overview of the discovery, synthesis, and pharmacological characterization of PF-6870961,

presenting key data in a structured format and detailing the experimental protocols for its

synthesis and evaluation.

Discovery and Rationale
The ghrelin system has been identified as a promising therapeutic target for AUD, with

preclinical and clinical studies suggesting that blockade of the ghrelin receptor can reduce

alcohol craving and consumption.[3][4][5] PF-5190457, a novel ghrelin receptor inverse

agonist, was advanced into clinical trials for this indication.[2] During a phase 1b study

involving co-administration of PF-5190457 with alcohol, a previously unknown major circulating

metabolite, PF-6870961, was identified.[3]

Initial characterization revealed that PF-6870961 is a hydroxy metabolite of PF-5190457.[1]

Further investigation into its pharmacological properties was warranted due to its significant

presence in circulation and a notably longer half-life of approximately 13 hours compared to the
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6 hours of the parent drug.[3] Subsequent in vitro studies using human liver cytosol identified

aldehyde and xanthine oxidases as the enzymes responsible for its formation.[5] The structure

of PF-6870961 was elucidated using mass spectrometry and NMR analysis.[3]

Synthesis of PF-6870961
The chemical synthesis of PF-6870961 was undertaken to enable further in vitro and in vivo

characterization. The synthetic route was adapted from the procedure for the parent

compound, PF-5190457.[3]

Synthetic Scheme

Starting Materials

Suzuki Coupling Deprotection Amide Bond FormationIntermediate Boronate 1

tert-Butyl (R)-2-(5-(2-(benzyloxy)-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (3)

O-benzyl protected Pyrimidine 2

(R)-4-(1-(2,7-Diazaspiro[3.5]nonan-2-yl)-2,3-dihydro-1H-inden-5-yl)-6-methylpyrimidin-2-ol (4)HCl, EtOH PF-6870961Amide Coupling Reagents

Click to download full resolution via product page

Caption: Synthetic pathway of PF-6870961.

Experimental Protocol
A detailed, step-by-step protocol for the synthesis of PF-6870961 is outlined below, based on

the published literature.[1]

Step 1: Suzuki Coupling to form Intermediate 3

Reactants: Intermediate boronate 1 and O-benzyl protected pyrimidine 2.

Procedure: The synthesis begins with a Suzuki coupling reaction between an intermediate

boronate and an O-benzyl protected pyrimidine to introduce the key hydroxyl functionality in
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a protected form.[1]

Step 2: Deprotection to form Intermediate 4

Reactant: tert-Butyl (R)-2-(5-(2-(benzyloxy)-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-

yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (3).

Reagents: Anhydrous hydrogen chloride in dioxane, ethanol.

Procedure: To a solution of intermediate 3 (630 mg, 1.16 mmol) in ethanol (15 mL), an

anhydrous 4N solution of hydrogen chloride in dioxane (15 mL) is added.[1] The mixture is

stirred vigorously at 50°C for 14 hours under a nitrogen atmosphere.[1] The solvent is then

removed under reduced pressure to yield the crude dihydrochloride salt of intermediate 4 as

an off-white solid (490 mg, quantitative yield).[1] This intermediate is noted to be hygroscopic

and unstable when exposed to air and moisture, and is therefore used immediately in the

subsequent step.[1]

Step 3: Amide Bond Formation to Yield PF-6870961

Reactant: (R)-4-(1-(2,7-Diazaspiro[3.5]nonan-2-yl)-2,3-dihydro-1H-inden-5-yl)-6-

methylpyrimidin-2-ol (4).

Procedure: The final step involves an amide bond formation to couple the deprotected

intermediate 4 with the requisite side chain, yielding PF-6870961.[1] Challenges in this step

include the instability of intermediates and the purification of the final polar product.[3]

Pharmacological Characterization
PF-6870961 was pharmacologically profiled to determine its activity at the ghrelin receptor and

to assess its potential contribution to the overall therapeutic effect of its parent compound.

Data Presentation
The following tables summarize the key quantitative data for PF-6870961 in comparison to its

parent compound, PF-5190457.

Table 1: Ghrelin Receptor Binding Affinity[3]
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Compound Species Ki (nM)
95% CI Lower
Limit (nM)

95% CI Upper
Limit (nM)

PF-5190457 Human 0.9 0.6 1.3

Rat 0.4 0.3 0.6

Dog 0.5 0.3 0.8

PF-6870961 Human 22.9 15.3 34.2

Rat 24.1 16.3 35.7

Dog 22.0 14.8 32.7

Table 2: In Vitro Functional Activity at Human GHSR1a[3]

Assay Compound IC50 (nM)

Inhibition of Constitutive

Inositol Phosphate (IP)

Accumulation

PF-5190457 1.0

PF-6870961 13.9

Inhibition of Constitutive β-

Arrestin Recruitment
PF-5190457 3.4

PF-6870961 0.5

Table 3: Pharmacokinetic Parameters[3]

Compound Half-life (t1/2) in Humans

PF-5190457 ~6 hours

PF-6870961 ~13 hours

Signaling Pathway
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PF-6870961 acts as a biased inverse agonist at the GHSR1a. While it is less potent than its

parent compound at inhibiting Gαq-mediated inositol phosphate accumulation, it displays

higher potency in inhibiting β-arrestin recruitment.[3][6][7][8]
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Caption: Biased inverse agonism of PF-6870961 at GHSR1a.

Experimental Protocols for Pharmacological Assays
The following are generalized protocols for the key pharmacological assays used to

characterize PF-6870961.

3.3.1. GHSR1a Radioligand Binding Assay
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Objective: To determine the binding affinity (Ki) of PF-6870961 for the ghrelin receptor.

Cell Line: HEK293 cells stably expressing human, rat, or dog GHSR1a.

Radioligand: [125I]-ghrelin.

Procedure:

Prepare cell membranes from the GHSR1a-expressing HEK293 cells.

In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-ghrelin

and varying concentrations of the test compound (PF-6870961 or PF-5190457).

Incubate at room temperature for a specified time to reach equilibrium.

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a gamma counter.

Determine the concentration of the test compound that inhibits 50% of the specific binding

of the radioligand (IC50).

Calculate the Ki value using the Cheng-Prusoff equation.

3.3.2. Inositol Phosphate (IP) Accumulation Assay

Objective: To measure the inverse agonist activity of PF-6870961 on the Gαq signaling

pathway.

Cell Line: HEK293 cells expressing GHSR1a.

Procedure:

Plate the cells in a 96-well plate and grow to confluency.

Label the cells with [3H]-myo-inositol overnight.
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Wash the cells and pre-incubate with a buffer containing LiCl to inhibit inositol

monophosphatase.

Add varying concentrations of the test compound and incubate for a specified time.

Lyse the cells and isolate the total inositol phosphates using anion-exchange

chromatography.

Quantify the amount of [3H]-inositol phosphates using a liquid scintillation counter.

Plot the response as a function of the test compound concentration to determine the IC50

value for the inhibition of constitutive IP accumulation.

3.3.3. β-Arrestin Recruitment Assay

Objective: To assess the inverse agonist activity of PF-6870961 on β-arrestin signaling.

Assay Principle: A common method is the PathHunter® β-arrestin recruitment assay, which

utilizes enzyme fragment complementation (EFC). The GHSR1a is tagged with a small

enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme

fragment (Enzyme Acceptor). Upon recruitment of β-arrestin to the activated receptor, the

two enzyme fragments complement each other, forming an active β-galactosidase enzyme

that generates a chemiluminescent signal.

Procedure:

Use a cell line co-expressing the GHSR1a-ProLink™ fusion protein and the β-arrestin-

Enzyme Acceptor fusion protein.

Plate the cells in a 384-well plate.

Add varying concentrations of the test compound.

Incubate for a specified time to allow for β-arrestin recruitment.

Add the chemiluminescent substrate and measure the light output using a luminometer.
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Analyze the data to determine the IC50 value for the inhibition of constitutive β-arrestin

recruitment.

In Vivo Studies
In vivo studies in rats have demonstrated that intraperitoneal administration of PF-6870961
suppresses food intake in both food-restricted and ad libitum fed conditions.[7][9] This effect

was abolished in GHSR knockout rats, confirming that the anorectic effect is mediated through

the ghrelin receptor.[7][9]

Conclusion
PF-6870961 is a major, long-acting metabolite of the ghrelin receptor inverse agonist PF-

5190457.[1][3] It exhibits a unique pharmacological profile as a biased inverse agonist,

showing a preference for inhibiting the β-arrestin pathway over the Gαq/IP accumulation

pathway.[3][8] Its discovery and synthesis have provided valuable insights into the metabolism

and structure-activity relationships of this class of compounds. The prolonged half-life and

potent activity at the ghrelin receptor suggest that PF-6870961 may contribute significantly to

the overall therapeutic effects observed with its parent compound, PF-5190457, in the

treatment of alcohol use disorder.[3][7] Further investigation into the clinical pharmacology of

PF-6870961 is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36631279/
https://pubmed.ncbi.nlm.nih.gov/36631279/
https://pubmed.ncbi.nlm.nih.gov/36631279/
https://www.researchgate.net/publication/355269036_Synthesis_of_PF-6870961_a_Major_Hydroxy_Metabolite_of_the_Novel_Ghrelin_Receptor_Inverse_Agonist_PF-5190457
https://www.researchgate.net/publication/336358743_Analysis_and_validation_of_an_assay_for_a_novel_ghrelin_receptor_inverse_agonist_PF-5190457_and_its_major_hydroxy_metabolite_PF-6870961_by_LC-MSMS_in_human_plasma
https://www.researchgate.net/publication/367065563_Initial_pharmacological_characterization_of_a_major_hydroxy_metabolite_of_PF-5190457_inverse_agonist_activity_of_PF-6870961_at_the_ghrelin_receptor
https://scispace.com/pdf/initial-pharmacological-characterization-of-a-major-hydroxy-3qs29gl8.pdf
https://pubmed.ncbi.nlm.nih.gov/34662828/
https://pubmed.ncbi.nlm.nih.gov/34662828/
https://www.benchchem.com/product/b10856242#discovery-and-synthesis-of-pf-6870961
https://www.benchchem.com/product/b10856242#discovery-and-synthesis-of-pf-6870961
https://www.benchchem.com/product/b10856242#discovery-and-synthesis-of-pf-6870961
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10856242?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

